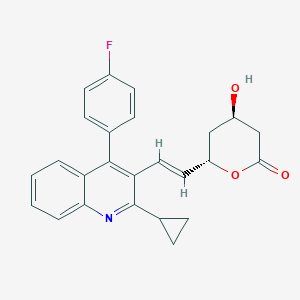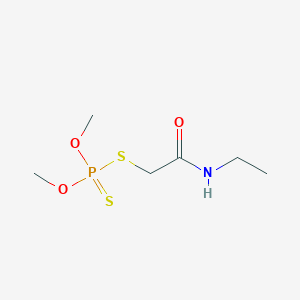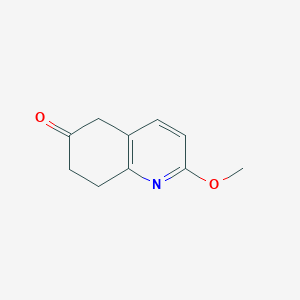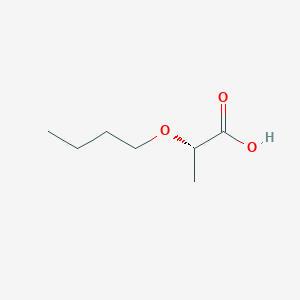
6-methyl-2-(3-methylphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(3-methylphenyl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as SK&F 86002 and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of alpha-glucosidase, an enzyme involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Effets Biochimiques Et Physiologiques
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-2-(3-methylphenyl)-1H-benzimidazole in lab experiments include its potent pharmacological activity, easy synthesis method, and low toxicity. The compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, the limitations include its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
The future directions for research on 6-methyl-2-(3-methylphenyl)-1H-benzimidazole include exploring its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization. The compound has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Applications De Recherche Scientifique
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antibacterial, antifungal, and antiviral activities.
Propriétés
Numéro CAS |
18818-49-0 |
|---|---|
Nom du produit |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-10-4-3-5-12(8-10)15-16-13-7-6-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
QGGRWTWPFWNTJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)




![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)


![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

